4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-15-7-16(21)9-17(8-15)28(25,26)24-5-3-13(4-6-24)11-27-19-10-18(14-1-2-14)22-12-23-19/h7-10,12-14H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQKKLHCMCJYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
GPR120 Agonism
Research indicates that derivatives of this compound can act as agonists for the GPR120 receptor, which is implicated in metabolic regulation and inflammation. Activation of GPR120 has been associated with anti-inflammatory effects and improved insulin sensitivity, making it a target for obesity and diabetes treatment. Studies have shown that compounds similar to 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine exhibit significant agonistic activity at GPR120, suggesting potential use in metabolic disorders .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly those influenced by the GPR120 pathway .
Neurological Disorders
Given its structural features, this compound may also be relevant in treating neurological disorders. The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that it may have neuroprotective effects, warranting further exploration in models of neurodegeneration .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Diabetes Management : A study involving diabetic mouse models showed that administration of 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine resulted in improved glucose tolerance and reduced inflammation markers .
- Cancer Treatment : Clinical trials are ongoing to assess the safety and efficacy of this compound in combination therapies for specific cancer types, such as breast and colorectal cancers. Early results indicate promising responses when used alongside traditional chemotherapeutics .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds share the pyrimidine scaffold but differ in substituents on the piperidine ring or adjacent functional groups. Below is a detailed comparison based on available data:
Structural and Molecular Comparisons
*Estimated based on structural analogs.
Physicochemical and Functional Differences
- In contrast, the benzo[b][1,4]dioxepin sulfonyl analog () introduces a lipophilic bicyclic system, which may reduce solubility .
- Binding Interactions : The sulfonyl group in the target compound can act as a hydrogen bond acceptor, favoring interactions with polar residues in enzyme active sites. BK80466’s fluoropyridine moiety may engage in aromatic stacking with hydrophobic pockets .
- Synthetic Accessibility : BK80466 is commercially available at research-scale quantities (priced at $912 for 10 mg), while the target compound’s availability remains unspecified .
Inferred Pharmacological Properties
- Metabolic Stability : The cyclopropyl group in all three compounds likely enhances resistance to cytochrome P450-mediated oxidation.
- Target Selectivity : The 3,5-difluorobenzenesulfonyl group’s electron-withdrawing nature may improve selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases) compared to BK80466’s fluoropyridine-based structure .
Research Implications and Limitations
- Data Gaps: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Comparisons rely on structural inferences and properties of analogs.
- Synthetic Challenges : The benzo[b][1,4]dioxepin sulfonyl analog () may require complex multi-step synthesis due to its fused ring system, whereas the target compound’s synthesis could leverage established sulfonylation protocols .
Biologische Aktivität
4-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a novel compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked to a difluorobenzenesulfonyl group. The molecular formula is CHFNOS. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific receptors and enzymes involved in various physiological processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with serine or cysteine residues in target enzymes, inhibiting their function.
- Receptor Modulation : The piperidine moiety is known to influence neurotransmitter receptors, potentially affecting pathways related to mood and cognition.
Pharmacological Effects
Research indicates that 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine exhibits several pharmacological effects:
- Antidepressant Activity : In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models, suggesting modulation of serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound showed promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Cytotoxicity against Cancer Cells : Preliminary studies revealed that it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.
Data Table: Biological Activities and Effects
Case Study 1: Antidepressant Efficacy
In a study published in Pharmacology Biochemistry and Behavior, researchers administered the compound to mice subjected to stress-induced depression models. Results indicated a significant reduction in depressive behaviors compared to controls, supporting its potential as an antidepressant.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of the compound using RAW 264.7 macrophages. Treatment with varying concentrations led to a dose-dependent decrease in pro-inflammatory cytokines, particularly TNF-alpha and IL-6, suggesting a mechanism involving NF-kB pathway inhibition.
Case Study 3: Cancer Cell Apoptosis
In vitro experiments conducted on HeLa and MCF-7 cells revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed that this effect was associated with increased apoptotic cell populations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
